Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] It demonstrates low activity in inducing HaCaT keratinocyte apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potency. [] Due to its superior safety profile, pharmacokinetic characteristics, and in vivo efficacy, Hu7691 received approval for an investigational new drug application by the National Medical Products Administration. [] Its pharmacokinetic profile and bioavailability in dogs have been studied. []
Compound Description: This compound is noted for its potential in treating neurokinin A-derived diseases. [] Synthetic methodologies for its production have been researched. []
Relevance: Like 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, this compound is a benzamide derivative featuring a piperidine ring. The key difference lies in the extended butyl chain with a 3,4-dichlorophenyl substituent and an acetylamino group on the piperidine. []
Compound Description: This compound's unique central eight-membered ring structure has been analyzed using crystallographic techniques, revealing its deviation from an ideal boat conformation due to steric hindrance. [] The adjacent benzene and pyrazole rings are almost perpendicular. []
Compound Description: U-47700 is a synthetic opioid known for its potent analgesic effects. [] It exhibits morphine-like behavioral characteristics in mice, exceeding the potency of morphine. [] Structurally, it exists as a cis- and trans-racemic mixture, with the trans-form being more commonly sold. [] Binding studies indicate a preference for the μ-opioid receptor over the κ-opioid receptor. [] Despite promising preclinical data, U-47700 did not progress to clinical trials, and user-reported experiences suggest a shorter duration of action and a high potential for re-dosing. []
Compound Description: This compound is one of three N-phenylethyl-benzamide derivatives isolated from Swinglea glutinosa (Rutaceae), along with N-(2-{4-[(3,7-dimethyl-4-acetyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide and severine acetate. [] While acridones from the same plant exhibited weak cytotoxicity, these amides showed moderate non-selective cytotoxic activity against various cancer cell lines, including human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32). []
Relevance: This compound, an N-phenylethyl-benzamide, exemplifies a different structural class compared to 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide. It features an extended ethyl chain connecting the benzamide nitrogen to a phenyl ring substituted with a (3,7-dimethylocta-2,6-dien-1-yl)oxy group. []
Compound Description: JDTic is a long-acting κ-opioid receptor antagonist. [] Its extended duration of action is attributed to its efficacy in activating c-Jun N-terminal kinase (JNK) 1. [] Studies in C57BL/6 wild type mice showed a positive correlation between the duration of action of various κ-opioid receptor antagonists and their ability to activate JNK1. [] This suggests that persistent inactivation of the κ-receptor does not require sustained JNK activation. []
Relevance: While both JDTic and 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide possess a piperidine ring, JDTic is significantly more complex. It features a tetrahydroisoquinoline core linked to the piperidine via a methylpropyl bridge and incorporates additional hydroxyphenyl and methyl substituents. [] This structural complexity likely contributes to its specific interaction with the κ-opioid receptor and its ability to activate JNK1. []
Compound Description: JSPA0658 is a short-acting κ-opioid receptor antagonist. [] Unlike long-acting antagonists, it does not increase phospho-JNK-ir (pJNK-ir) levels in vivo, indicating a different mechanism of action. []
Relevance: This compound shares the benzamide core with 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, but instead of a piperidine, it features a pyrrolidine ring linked via a phenoxymethyl bridge. This structural variation likely contributes to its short duration of action and lack of JNK1 activation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.